![molecular formula C14H9F6N3O3 B2751344 N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-56-2](/img/structure/B2751344.png)
N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Description
N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C14H9F6N3O3 and its molecular weight is 381.234. The purity is usually 95%.
BenchChem offers high-quality N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gene Expression Inhibition
A significant application involves the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. A study elaborated on structure-activity relationship studies of this compound, aiming to improve its potential oral bioavailability. The research highlighted the importance of substituents at different positions on the pyrimidine ring for activity retention and enhanced gastrointestinal permeability, suggesting potential therapeutic applications (Palanki et al., 2000).
Advanced Material Synthesis
The compound's derivatives have been utilized in synthesizing novel materials, such as aromatic polyamides and polyimides, showcasing excellent thermal stability, solubility in polar solvents, and the potential for creating transparent and flexible films. These materials have applications ranging from electronics to coatings, where their high-performance properties are valuable (Yang & Lin, 1994; 1995).
Catalytic and Synthetic Chemistry
Another area of application is in catalytic and synthetic chemistry, where derivatives of this compound have facilitated the synthesis of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines, through innovative metal-free methods. This approach highlights the compound's role in developing new synthetic pathways that are efficient and have high yield potential (Zheng et al., 2014).
Polymer Science
In polymer science, derivatives of this compound have led to the development of organosoluble, low-colored fluorinated polyimides with excellent solubility, low dielectric constants, and high thermal stability. These properties make them suitable for applications in electronics, such as insulating materials and components in devices requiring high performance and reliability (Chung, Tzu, & Hsiao, 2006).
Antioxidant Agents
Furthermore, derivatives have been synthesized and evaluated as potent antioxidant agents, showcasing the compound's versatility in contributing to the development of new therapeutic agents with potential applications in treating oxidative stress-related diseases (Vartale et al., 2016).
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O3/c1-23-10(24)5-9(22-12(23)26)11(25)21-8-3-6(13(15,16)17)2-7(4-8)14(18,19)20/h2-5H,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROFBZFTHFPFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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